N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-6-carboxamide
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Overview
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-6-carboxamide is a complex organic compound that features a unique combination of a pyrimidine ring and an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the indole moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The cyclopropyl group is usually introduced via cyclopropanation reactions using reagents like diazomethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or pyrimidine rings, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act on specific molecular targets, offering new treatment options for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The indole ring can intercalate with DNA, while the pyrimidine ring can inhibit enzymes involved in nucleotide synthesis. These interactions can disrupt cellular processes, leading to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide
- N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)picolinamide
Uniqueness
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-6-carboxamide stands out due to its combination of the indole and pyrimidine rings, which confer unique chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1H-indole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-17-10-16(12-1-2-12)21-11-22(17)8-7-20-18(24)14-4-3-13-5-6-19-15(13)9-14/h3-6,9-12,19H,1-2,7-8H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVYAGVCMLJYLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC4=C(C=C3)C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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